2-Butyloct-2-enal
Overview
Description
2-Butyloct-2-enal, also known as (Z)-2-Butyloct-2-enal, is an organic compound with the molecular formula C12H22O. It is a volatile liquid that is known for its aldehydic, green, and fruity odor. This compound is used in various industrial applications, particularly in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyloct-2-enal can be synthesized through the aldol condensation of butanal and octanal. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow aldol condensation process. This method ensures a higher yield and purity of the product. The reaction is carried out in a reactor equipped with cooling systems to manage the heat generated during the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Butyloct-2-enal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Butyloctanoic acid.
Reduction: Butyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyloct-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Butyloct-2-enal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The aldehyde group in this compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
2-Octenal: Another aldehyde with a similar structure but different chain length.
2-Butyl-2-octenal: A stereoisomer of 2-Butyloct-2-enal with different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific odor profile and its reactivity, which makes it valuable in the flavor and fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(Z)-2-butyloct-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGMPIZYNJGJKP-BENRWUELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C(CCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C(/CCCC)\C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99915-14-7, 64935-38-2 | |
Record name | 2-Butyl-2-octenal, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099915147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BUTYL-2-OCTENAL, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82P740211E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (E)-2-Butyl-2-octenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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